molecular formula C11H15N B13171015 2-(Hex-1-en-1-yl)pyridine

2-(Hex-1-en-1-yl)pyridine

Cat. No.: B13171015
M. Wt: 161.24 g/mol
InChI Key: SNJYUADYNCAZGX-VMPITWQZSA-N
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Description

2-(Hex-1-en-1-yl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound features a pyridine ring substituted with a hex-1-en-1-yl group at the second position. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hex-1-en-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyridine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Hex-1-en-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of hexylpyridine derivatives.

    Substitution: The hex-1-en-1-yl group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyridines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Hexylpyridine derivatives.

    Substitution: Various substituted pyridines depending on the electrophile used.

Scientific Research Applications

2-(Hex-1-en-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hex-1-en-1-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

2-(Hex-1-en-1-yl)pyridine can be compared with other similar compounds, such as:

    2-(Hexyl)pyridine: Lacks the double bond present in this compound, leading to different chemical reactivity and properties.

    2-(But-1-en-1-yl)pyridine: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.

    2-(Phenyl)pyridine: Contains a phenyl group instead of an alkyl chain, resulting in different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2-[(E)-hex-1-enyl]pyridine

InChI

InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h5-10H,2-4H2,1H3/b8-5+

InChI Key

SNJYUADYNCAZGX-VMPITWQZSA-N

Isomeric SMILES

CCCC/C=C/C1=CC=CC=N1

Canonical SMILES

CCCCC=CC1=CC=CC=N1

Origin of Product

United States

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